2-(Furan-2-yl)pyridine-3-carboxylic acid
Overview
Description
2-(Furan-2-yl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring fused with a furan ring and a carboxylic acid group at the third position of the pyridine ring
Mechanism of Action
Target of Action
Furan derivatives, which include 2-(furan-2-yl)pyridine-3-carboxylic acid, have been noted for their remarkable therapeutic efficacy . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . The mode of action of such compounds typically involves interaction with cellular targets, leading to changes in cellular processes.
Biochemical Pathways
Furan derivatives are known to interact with various biochemical pathways due to their broad-spectrum biological activities . These interactions can lead to downstream effects that contribute to their therapeutic efficacy.
Result of Action
Furan derivatives are known for their wide range of biological and pharmacological effects . These effects are typically the result of the compound’s interaction with its cellular targets.
Biochemical Analysis
Biochemical Properties
2-(Furan-2-yl)pyridine-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been noted for its antibacterial properties, interacting with bacterial enzymes and disrupting their normal function . This interaction often involves the inhibition of enzyme activity, leading to the suppression of bacterial growth. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can have downstream effects on various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the proliferation of certain cell types by interfering with key signaling pathways . It can also alter gene expression patterns, leading to changes in the production of proteins that are critical for cell survival and function. Furthermore, this compound impacts cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity. This binding often results in the inhibition or activation of these biomolecules, leading to changes in cellular processes. For instance, the compound may inhibit an enzyme by binding to its active site, preventing the enzyme from catalyzing its substrate . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its biological activity . Additionally, long-term exposure to this compound can result in adaptive changes in cells, such as the upregulation of detoxifying enzymes or the alteration of metabolic pathways to compensate for the compound’s effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antibacterial activity or modulation of metabolic pathways . At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity significantly changes at certain dosage levels, highlighting the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are critical for its metabolism and function. For example, it may be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes, thereby altering the levels of various metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity, as different tissues may have varying capacities to uptake and metabolize the compound.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production. The specific localization of this compound within cells can thus have significant implications for its biological activity and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-yl)pyridine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine-3-carboxylic acid and furan-2-carboxylic acid.
Coupling Reaction: The two starting materials undergo a coupling reaction, often facilitated by a catalyst such as palladium, to form the desired compound.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale coupling reactions using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Furan-2-yl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: 2-(Furan-2-yl)pyridine-3-methanol.
Substitution: Halogenated or alkylated this compound derivatives.
Scientific Research Applications
2-(Furan-2-yl)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a ligand in the study of metal complexes and their biological activities.
Industry: Used in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
2-(Furan-2-yl)pyridine: Lacks the carboxylic acid group, making it less polar and potentially less reactive in certain chemical reactions.
Pyridine-3-carboxylic acid: Lacks the furan ring, resulting in different electronic and steric properties.
Furan-2-carboxylic acid: Lacks the pyridine ring, leading to different reactivity and applications.
Uniqueness: 2-(Furan-2-yl)pyridine-3-carboxylic acid is unique due to the presence of both a furan ring and a pyridine ring, along with a carboxylic acid group. This combination of structural features imparts distinct electronic properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
2-(furan-2-yl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)7-3-1-5-11-9(7)8-4-2-6-14-8/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEUBVJVPKRIGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686887 | |
Record name | 2-(Furan-2-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40686887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211533-05-9 | |
Record name | 2-(Furan-2-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40686887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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